3'-Methoxy-4'-n-propoxypropiophenone
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Overview
Description
3’-Methoxy-4’-n-propoxypropiophenone is an organic compound belonging to the ketone class of compounds It is characterized by the presence of a methoxy group at the 3’ position and a propoxy group at the 4’ position on the phenyl ring, with a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-n-propoxypropiophenone can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzoyl chloride with n-propyl magnesium bromide (Grignard reagent) to form the desired product. The reaction is typically carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of 3’-Methoxy-4’-n-propoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4’-n-propoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as Lewis acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3’-Methoxy-4’-n-propoxypropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4’-n-propoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 3’-Methoxypropiophenone
- 4’-Methoxypropiophenone
- 3’-Methoxyacetophenone
- 4’-Methoxyacetophenone
Comparison
3’-Methoxy-4’-n-propoxypropiophenone is unique due to the presence of both methoxy and propoxy groups on the phenyl ring. This structural feature distinguishes it from other similar compounds, which may only have one of these groups.
Properties
IUPAC Name |
1-(3-methoxy-4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-8-16-12-7-6-10(11(14)5-2)9-13(12)15-3/h6-7,9H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDMJGFHRMACPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)CC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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